molecular formula C12H18N2O B2574209 (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2290901-78-7

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B2574209
CAS No.: 2290901-78-7
M. Wt: 206.289
InChI Key: NVTCGLCYCMNTKG-GHMZBOCLSA-N
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Description

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine is a chiral compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexane ring substituted with an amine group and a 6-methylpyridin-2-yloxy group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination of a suitable ketone precursor.

    Attachment of the 6-Methylpyridin-2-yloxy Group: This step involves the nucleophilic substitution reaction of the cyclohexane derivative with 6-methylpyridin-2-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the cyclohexane ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine is unique due to its specific chiral configuration and the presence of both an amine group and a 6-methylpyridin-2-yloxy group. This combination of features makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(1R,2R)-2-(6-methylpyridin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTCGLCYCMNTKG-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)O[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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